molecular formula C16H19N3OS B1419169 N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide CAS No. 1156718-25-0

N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide

Cat. No. B1419169
M. Wt: 301.4 g/mol
InChI Key: QBWMBZCMEXXOIL-UHFFFAOYSA-N
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Description

“N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide” is a chemical compound with a complex structure. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the addition of the cyclopropanecarboxamide group . The exact synthesis process would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. As a compound containing a thiazole ring, it may undergo reactions typical of thiazoles, such as electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its molecular weight can be determined using mass spectrometry . Its solubility in various solvents can be determined experimentally.

Scientific Research Applications

Anticancer Activity

  • Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the queried compound, have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity. Derivatives of this compound were more effective than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antituberculosis Properties

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are structurally similar, were designed and synthesized. They showed notable in vitro activity against Mycobacterium tuberculosis, with some compounds being promising for antituberculosis applications (Jeankumar et al., 2013).

Cytotoxic Properties

  • Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, related to the compound , were synthesized and evaluated for antiproliferative activity. These compounds were found to potentially inhibit DNA gyrase-ATPase activity, indicating cytotoxic properties (Yurttaş et al., 2022).

Antihypertensive α-Blocking Agents

  • Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound related to the one queried, was used to synthesize various derivatives with good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).

Future Directions

The future research directions for this compound could include further investigation of its biological activities and potential applications. For example, its potential as a therapeutic agent could be explored given the biological activities observed for thiazole derivatives .

properties

IUPAC Name

N-[4-[1-(2-methyl-1,3-thiazol-4-yl)ethylamino]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10(15-9-21-11(2)18-15)17-13-5-7-14(8-6-13)19-16(20)12-3-4-12/h5-10,12,17H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWMBZCMEXXOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NC2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide
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N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide
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N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide
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N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide
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N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide
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N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide

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